molecular formula C15H16N2O3 B2799603 N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide CAS No. 953896-11-2

N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2799603
CAS No.: 953896-11-2
M. Wt: 272.304
InChI Key: OJWCDRVVAMTNIP-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aminophenyl group and a methoxyphenoxy group attached to an acetamide backbone

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide typically involves the reaction of 3-aminophenol with 2-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may involve the use of alternative solvents and reagents to optimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenoxyacetamides.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the aminophenyl and methoxyphenoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminophenyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(3-aminophenyl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-7-2-3-8-14(13)20-10-15(18)17-12-6-4-5-11(16)9-12/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWCDRVVAMTNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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